7-Bromo-5-nitro-1-propyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-nitro-1-propyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a nitro group at the 5th position, and a propyl group at the 1st position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitro-1-propyl-1H-indole typically involves the bromination and nitration of an indole precursor followed by the introduction of a propyl group. One common method includes:
Bromination: The indole precursor is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.
Nitration: The brominated indole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination, nitration, and alkylation steps helps in optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-nitro-1-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Stille coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of suitable ligands and bases.
Major Products Formed
Reduction: 7-Bromo-5-amino-1-propyl-1H-indole.
Substitution: 7-(N-substituted)-5-nitro-1-propyl-1H-indole.
Coupling: Various biaryl or heteroaryl derivatives.
Scientific Research Applications
7-Bromo-5-nitro-1-propyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitro-1-propyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-nitro-1H-indole: Lacks the propyl group, making it less lipophilic.
5-Nitro-1-propyl-1H-indole: Lacks the bromine atom, affecting its reactivity.
7-Bromo-1-propyl-1H-indole: Lacks the nitro group, reducing its potential biological activity.
Uniqueness
7-Bromo-5-nitro-1-propyl-1H-indole is unique due to the combination of bromine, nitro, and propyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
7-bromo-5-nitro-1-propylindole |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-4-13-5-3-8-6-9(14(15)16)7-10(12)11(8)13/h3,5-7H,2,4H2,1H3 |
InChI Key |
ZOQQPNUQZRSZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=CC(=C21)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.